
3-Aminocyclobutanol
Vue d'ensemble
Description
3-Aminocyclobutanol is a small organic compound with a molecular formula of C4H9NO . It is a cyclic amino alcohol that consists of a four-membered ring containing one oxygen atom and one nitrogen atom .
Synthesis Analysis
The synthesis of 3-Aminocyclobutanol involves a three/four-step synthetic protocol using 4-Hydroxy 2-butanone as the starting material. The initial formation of oxime with hydroxylamine is followed by the replacement of developed lithium aluminum hydride (LAH) for the reduction of oxime using Raney ‘Ni’, which provided the enantiomeric mixture of 3-aminobutanol in about 85-90% yield .Molecular Structure Analysis
The molecular structure of 3-Aminocyclobutanol is represented by the SMILES string NC1CC(C1)O and the InChI 1S/C4H9NO/c5-3-1-4(6)2-3/h3-4,6H,1-2,5H2 .Physical And Chemical Properties Analysis
3-Aminocyclobutanol has a molecular weight of 87.12 g/mol . It is a solid substance .Applications De Recherche Scientifique
Cancer Imaging and Detection :
- Prostate and Other Cancers : Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid (18F-FACBC), a derivative of 3-Aminocyclobutanol, is undergoing clinical trials for evaluating prostate and other cancers. It is used as a PET radiotracer and exhibits uptake in organs like the liver, pancreas, bone marrow, and brain, which follows the presence of amino acid transport and metabolism. This uptake can aid in distinguishing between benign and malignant processes (Schuster et al., 2014).
- Characterization of Primary Prostate Carcinoma : The uptake of anti-3-[18F] FACBC in prostate carcinoma was studied to correlate with histology and tumor aggressiveness markers such as Gleason score. This research suggests that while anti-3-[18F] FACBC PET should not be used alone for radiation therapy planning, it may be useful in guiding biopsies (Schuster et al., 2013).
Synthesis of Novel Compounds :
- Kinase Inhibitors : A study by Helal et al. (2004) describes synthetic routes to create kinase inhibitors containing a cis-1,3-disubstituted cyclobutane, utilizing 3-aminocyclobutanol as a crucial component. This highlights its role in developing novel pharmaceuticals (Helal et al., 2004).
Neuropharmacology :
- NMDA Receptor Antagonist : The synthesis and evaluation of 1-aminocyclobutane-1-carboxylic acid derivatives for their activity as NMDA receptor antagonists were explored by Gaoni et al. (1994). These compounds showed potent antagonist activity, highlighting the potential of 3-Aminocyclobutanol derivatives in developing treatments for conditions like epilepsy (Gaoni et al., 1994).
Radiotracer for PET Imaging :
- Utility in Pulmonary Lesions : The uptake characteristics of anti-3-[18F]FACBC in lung carcinoma were studied to determine if this radiotracer can help characterize pulmonary lesions. The research indicates that anti-3-[18F]FACBC uptake in malignant lesions is greater than in inflammatory lesions, suggesting its potential in lung cancer imaging (Amzat et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
3-aminocyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-3-1-4(6)2-3/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUZCHOYSPEHES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminocyclobutanol | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



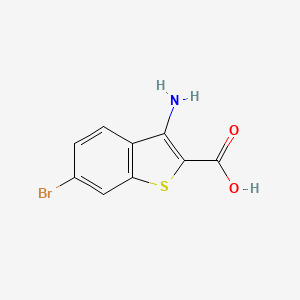
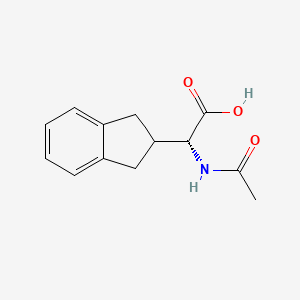
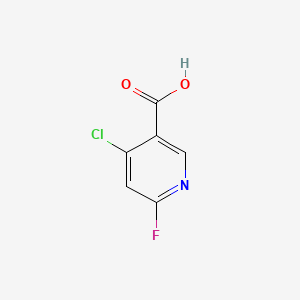
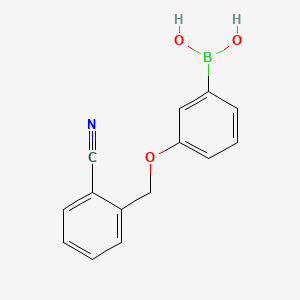
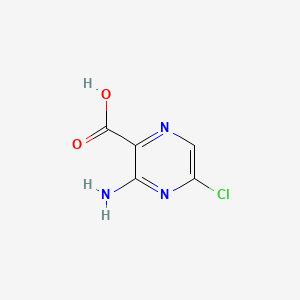
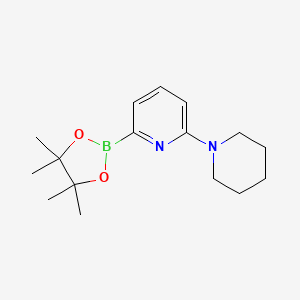
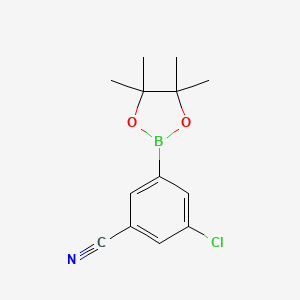
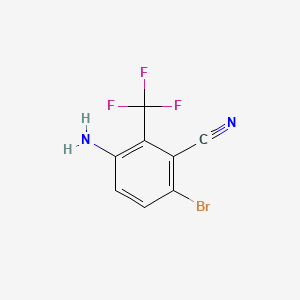
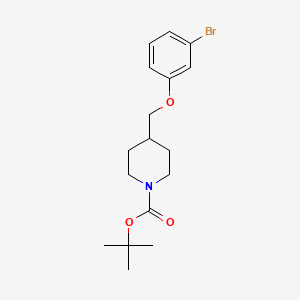
![3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile](/img/structure/B581878.png)
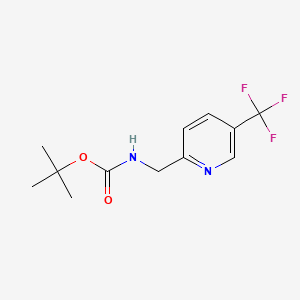
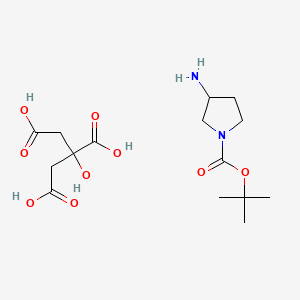
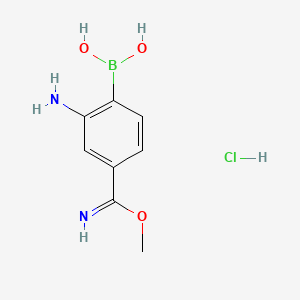
![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B581885.png)